molecular formula C20H26N2 B3853306 N-benzhydryl-1-ethylpiperidin-4-amine

N-benzhydryl-1-ethylpiperidin-4-amine

Cat. No.: B3853306
M. Wt: 294.4 g/mol
InChI Key: IPORINMAEPWMBS-UHFFFAOYSA-N
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Description

N-benzhydryl-1-ethylpiperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular architecture that combines a benzhydryl group, a 1-ethylpiperidine moiety, and a primary amine. The benzhydryl (diphenylmethyl) group is a common feature in bioactive molecules and is known to enhance lipophilicity, which can be critical for membrane permeability and target engagement . Piperidine and its substituted derivatives, such as 1-ethylpiperidine and 1-ethylpiperidin-4-amine, are fundamental scaffolds in pharmaceutical research, frequently serving as key building blocks in the synthesis of more complex molecules . Compounds incorporating the benzhydryl group have demonstrated a range of pharmacological activities in scientific studies. For instance, benzhydrylpiperazine derivatives are investigated for their potential as T-type calcium channel blockers and have shown promise in research related to the inhibition of the NLRP3 inflammasome, a key mediator of inflammatory responses . Furthermore, structural analogs featuring the benzhydryl group have been explored for their affinity for monoamine transporters, including the dopamine transporter (DAT), which is a target in neuropharmacology research . Researchers value this compound for its potential application in the synthesis of novel molecular hybrids. The presence of multiple functional groups makes it a versatile intermediate for constructing compounds with potential dual mechanisms of action, a strategy often employed in the development of new therapeutic agents . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzhydryl-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-2-22-15-13-19(14-16-22)21-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPORINMAEPWMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-1-ethylpiperidin-4-amine typically involves the reaction of 1-ethylpiperidin-4-amine with benzhydryl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines with reduced benzhydryl groups.

    Substitution: Various substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

N-benzhydryl-1-ethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzhydryl-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of N-benzhydryl-1-ethylpiperidin-4-amine can be contextualized by comparing it to piperidine derivatives with varying substituents. Key analogues include:

Compound Name Molecular Formula Substituents Key Features
1-ethyl-N-phenylpiperidin-4-amine C13H20N2 Ethyl (N1), phenyl (N4) Moderate binding affinity to serotonin receptors; ethyl enhances metabolic stability compared to methyl
N-benzyl-N-methylpiperidin-4-amine C14H20N2 Benzyl (N1), methyl (N1) Higher solubility than benzhydryl derivatives; methyl reduces steric hindrance for receptor interactions
N-benzyl-1-(pyridin-2-ylmethyl)piperidin-4-amine C19H25N3 Benzyl (N1), pyridinylmethyl (C1) Pyridine ring enables hydrogen bonding with targets; used in neurological disorder research
1-benzyl-4-methylpiperidin-4-amine C13H20N2 Benzyl (N1), methyl (C4) Methyl at C4 alters ring conformation, affecting dopamine receptor selectivity
This compound C20H26N2 Benzhydryl (N1), ethyl (N1) High lipophilicity for CNS penetration; benzhydryl may increase off-target interactions

Pharmacological Profile

  • Receptor Binding : The benzhydryl group’s bulkiness may limit binding to narrow receptor pockets compared to smaller substituents like benzyl or phenyl. For example, N-benzyl-N-methyl derivatives show higher affinity for σ-1 receptors, while pyridinylmethyl analogues interact with nicotinic acetylcholine receptors .
  • Metabolic Stability : Ethyl substituents generally prolong half-life compared to methyl due to reduced oxidative metabolism. However, benzhydryl’s lipophilicity may accelerate hepatic clearance via CYP3A4 .
  • Solubility : Benzhydryl derivatives exhibit lower aqueous solubility than benzyl or pyridinylmethyl analogues, necessitating formulation adjustments for bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-benzhydryl-1-ethylpiperidin-4-amine, and how can reaction conditions be standardized?

this compound is typically synthesized via reductive amination or nucleophilic substitution reactions. Key steps involve:

  • Reductive amination : Reacting a ketone precursor (e.g., benzhydryl ketone) with 1-ethylpiperidin-4-amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) .
  • Nucleophilic substitution : Introducing the benzhydryl group to a pre-functionalized piperidine scaffold in polar aprotic solvents (e.g., DMF or THF) with bases like triethylamine .
    Standardization : Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, solvent polarity, catalyst loading) to minimize byproducts. Purify via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., benzhydryl protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C20H24N2: expected [M+H]+ = 293.2018) .
  • HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.
  • Environment : Use desiccants (e.g., silica gel) in a dry, inert atmosphere (argon or nitrogen) to avoid hydrolysis or oxidation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace benzhydryl with naphthyl or adjust ethyl chain length) to probe steric/electronic effects .
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs, ion channels) using radioligand binding or functional assays (cAMP/GTPγS). Compare IC50/EC50 values .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to correlate substituent effects with binding affinity .

Q. How should researchers resolve contradictions in reported binding affinity data for this compound analogs?

Root Cause Analysis :

  • Assay Variability : Compare experimental conditions (e.g., buffer pH, temperature, receptor isoform). Standardize protocols using reference compounds .
  • Membrane Permeability : Use PAMPA or Caco-2 assays to assess if discrepancies arise from differential cellular uptake .
  • Allosteric Effects : Conduct Schild analysis or use orthosteric radioligands to distinguish competitive vs. allosteric binding modes .

Q. What strategies can optimize the pharmacokinetic profile of this compound in preclinical studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising blood-brain barrier penetration (clogP target: 2–4) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites via fluorination or deuterium exchange .
  • In Vivo PK : Administer IV/PO doses in rodent models. Measure t1/2, Cmax, and AUC using LC-MS/MS. Correlate with in vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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